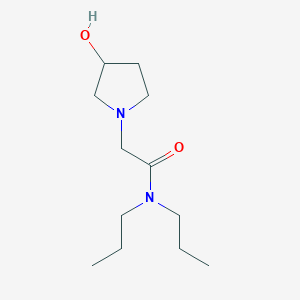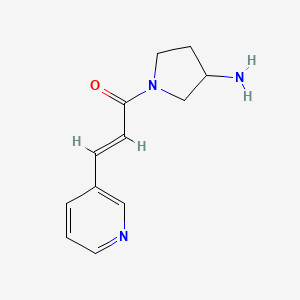
(E)-1-(3-aminopyrrolidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one
Übersicht
Beschreibung
(E)-1-(3-aminopyrrolidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C12H15N3O and its molecular weight is 217.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Applications
- Phosphorescence Properties and Stimuli-Responsive Materials : Positional isomers of similar compounds exhibit different phosphorescent colors and quantum yields. These materials can undergo reversible phosphorescent color switching in response to external acid-base vapor stimuli, indicating potential applications in dynamic functional materials and organic light-emitting diodes (OLEDs) (Li & Yong, 2019).
Coordination Chemistry
- Complexation with Metal Ions : Studies show the complexation of cadmium(II) with related ligands, resulting in compounds with specific geometries and potential applications in coordination polymers and metal-organic frameworks (MOFs) (Hakimi et al., 2013).
Spectroscopic Studies
- Structural and Spectroscopic Analysis : Detailed experimental and theoretical studies on similar aminophenyl-pyridyl compounds have provided insights into their molecular structures, spectroscopic properties, and potential electronic applications. These studies involve optimization of molecular geometry and understanding of vibrational frequencies, which are crucial for designing materials with desired electronic and optical properties (Ortiz et al., 2015).
Drug Synthesis
- Synthesis of Pharmaceutical Compounds : A specific compound was utilized in the synthesis of Nilotinib, a highly selective inhibitor of tyrosine kinase, demonstrating the role of such chemical structures in developing therapeutic agents (Yu Yankun et al., 2011).
Antibacterial and Antifungal Activities
- Antimicrobial Activity : Novel 5-arylidene derivatives incorporating pyridin-2-yl substituted thiazolidin-4-ones have been synthesized, demonstrating moderate antifungal activity and potential for antibacterial applications (Mobinikhaledi et al., 2009).
Eigenschaften
IUPAC Name |
(E)-1-(3-aminopyrrolidin-1-yl)-3-pyridin-3-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c13-11-5-7-15(9-11)12(16)4-3-10-2-1-6-14-8-10/h1-4,6,8,11H,5,7,9,13H2/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSYLBUKECJMTK-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C=CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1N)C(=O)/C=C/C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B1489000.png)
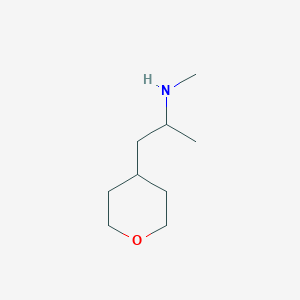
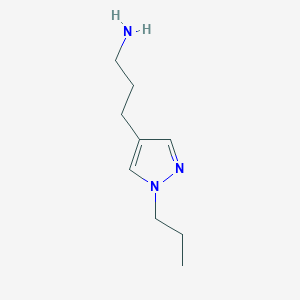
![1-[(Cyclopropylamino)methyl]cyclopentan-1-ol](/img/structure/B1489005.png)
![2H,3H,5H,7H,8H-6lambda6-thiopyrano[4,3-c]pyridazine-3,6,6-trione](/img/structure/B1489006.png)
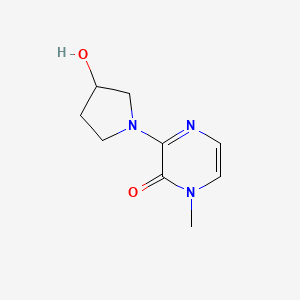


![N-[2-(methylamino)propyl]cyclobutanamine](/img/structure/B1489014.png)
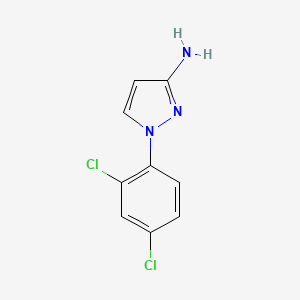

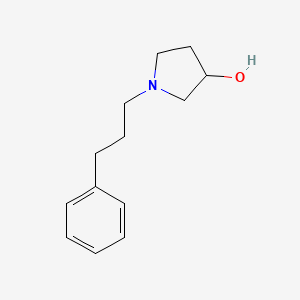
![1-[(2,5-Difluorophenyl)methyl]azetidin-3-ol](/img/structure/B1489018.png)
